molecular formula C18H24F3NO5Sn B115997 ethyl (2S)-3-(5-acetyloxy-2-trimethylstannylphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate CAS No. 148613-10-9

ethyl (2S)-3-(5-acetyloxy-2-trimethylstannylphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate

Cat. No.: B115997
CAS No.: 148613-10-9
M. Wt: 510.1 g/mol
InChI Key: YVDNFHPHOLEQQF-KCOFNFEMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2S)-3-(5-acetyloxy-2-trimethylstannylphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate is a useful research compound. Its molecular formula is C18H24F3NO5Sn and its molecular weight is 510.1 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl (2S)-3-(5-acetyloxy-2-trimethylstannylphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₁₈H₁₈F₃N₁O₃S
  • Molecular Weight : Approximately 363.4 g/mol
  • Functional Groups : Contains an acetyloxy group, a trifluoroacetyl group, and a trimethylstannyl moiety.

Research indicates that compounds similar to this compound may exhibit various biological activities through several mechanisms:

  • Kinase Inhibition : The compound may inhibit specific kinase pathways, such as the PKC and mTOR pathways, which are crucial in cancer progression and inflammatory responses .
  • Antioxidant Activity : The presence of the trimethylstannyl group suggests potential antioxidant properties, which could mitigate oxidative stress in biological systems .
  • Anti-inflammatory Effects : Similar compounds have shown efficacy in reducing inflammation by modulating cytokine production and immune cell activity .

Anticancer Properties

Several studies have investigated the anticancer potential of compounds with similar structures. For instance:

  • A study demonstrated that derivatives of this compound inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .
  • Another research highlighted its ability to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors in cancer cells .

Anti-inflammatory Effects

Research has indicated that the compound may exhibit anti-inflammatory properties through:

  • Inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Reduction in the expression of COX-2 and iNOS enzymes involved in inflammatory processes .

Case Studies

  • In Vitro Studies : In vitro assays have shown that this compound significantly reduces the proliferation of human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM.
  • In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth compared to controls, suggesting its potential as a therapeutic agent in oncology .

Data Summary

Biological ActivityObservationsReferences
AnticancerInduces apoptosis in cancer cell lines; IC50 ~ 15 µM
Anti-inflammatoryReduces levels of TNF-alpha and IL-6; inhibits COX-2 expression
AntioxidantPotential to mitigate oxidative stress

Properties

IUPAC Name

ethyl (2S)-3-(5-acetyloxy-2-trimethylstannylphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3NO5.3CH3.Sn/c1-3-23-13(21)12(19-14(22)15(16,17)18)8-10-5-4-6-11(7-10)24-9(2)20;;;;/h4,6-7,12H,3,8H2,1-2H3,(H,19,22);3*1H3;/t12-;;;;/m0..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVDNFHPHOLEQQF-KCOFNFEMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=C(C=CC(=C1)OC(=O)C)[Sn](C)(C)C)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1=C(C=CC(=C1)OC(=O)C)[Sn](C)(C)C)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24F3NO5Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.